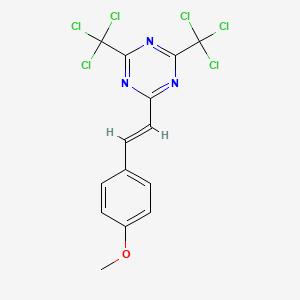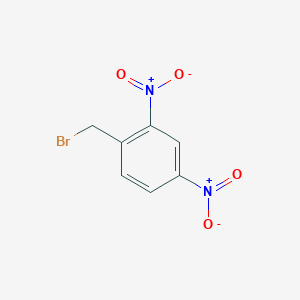
2,4-Dinitrobenzyl bromide
Vue d'ensemble
Description
2,4-Dinitrobenzyl bromide is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of benzyl bromide, where the benzene ring is substituted with two nitro groups at the 2 and 4 positions. This compound is known for its reactivity and is used in various chemical syntheses and research applications.
Mécanisme D'action
Target of Action
It’s structurally similar to 2,4-dinitrophenol, which is known to uncouple oxidative phosphorylation
Mode of Action
It’s known that 2,4-dinitrobenzyl chloride, a similar compound, is used in the synthesis of 2-(2,4-dinitrobenzylthio) and 2-(2,4-dinitrobenzylseleno) derivatives of 4,5-dihydroimidazolium chloride . This suggests that 2,4-Dinitrobenzyl bromide may also be involved in similar chemical reactions.
Biochemical Pathways
The degradation pathways of 2,4-dinitrotoluene and nitrobenzene, which are structurally similar compounds, provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds
Pharmacokinetics
The pharmacokinetic properties of 2,4-dinitrophenol, a structurally similar compound, are available . It’s important to note that the ADME properties of this compound may differ significantly due to the presence of the bromide group.
Result of Action
It’s known that 2,4-dinitrobenzyl chloride, a similar compound, is used in the synthesis of certain derivatives . This suggests that this compound may also be involved in similar chemical reactions, leading to the formation of new compounds.
Analyse Biochimique
Biochemical Properties
2,4-Dinitrobenzyl bromide plays a significant role in biochemical reactions due to its reactivity with nucleophiles. It is often used as a reagent for the modification of proteins and peptides. The compound interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can react with the amino groups of lysine residues in proteins, leading to the formation of stable covalent bonds. This interaction is crucial for studying protein structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of certain enzymes by covalently modifying their active sites, thereby affecting cellular metabolism and signaling pathways . Additionally, this compound can alter gene expression by modifying transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The compound undergoes nucleophilic substitution reactions with nucleophilic groups such as amino and thiol groups in proteins and enzymes. This leads to the formation of stable covalent bonds, resulting in the inhibition or activation of enzyme activity. For example, the modification of lysine residues in enzymes can inhibit their catalytic activity, while modification of cysteine residues can alter protein structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade over time, especially under acidic or basic conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in enzyme activity and gene expression. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in significant alterations in cellular metabolism and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function. At high doses, this compound can cause toxic effects, including cell death and tissue damage. Studies have shown that high doses of the compound can lead to oxidative stress, inflammation, and disruption of cellular homeostasis . It is important to carefully control the dosage of this compound in experimental settings to avoid adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, this compound can affect metabolic flux by inhibiting or activating key enzymes involved in metabolic pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins and accumulate in certain cellular compartments. This localization can affect the compound’s activity and function, as well as its overall distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals on proteins. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of this compound within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzyl bromide can be synthesized through the bromination of 2,4-dinitrotoluene. The process typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction conditions usually require a controlled temperature to ensure the selective bromination at the benzylic position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions helps in achieving higher yields and purity. The process involves strict control of temperature, pressure, and reagent concentrations to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dinitrobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohols or carboxylic acids
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: Products include 2,4-diaminobenzyl bromide.
Oxidation: Products include 2,4-dinitrobenzyl alcohol and 2,4-dinitrobenzoic acid
Applications De Recherche Scientifique
2,4-Dinitrobenzyl bromide is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various substituted benzyl derivatives.
Biology: It serves as a cross-linking agent in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals .
Comparaison Avec Des Composés Similaires
2,4-Dinitrochlorobenzene: Similar structure but with a chlorine atom instead of bromine. It is less reactive due to the lower leaving group ability of chlorine.
2,4-Dinitrofluorobenzene: Contains a fluorine atom, which makes it more reactive in nucleophilic aromatic substitution reactions.
2,4-Dinitrotoluene: Lacks the halogen atom, making it less reactive in substitution reactions but useful in other synthetic applications .
Uniqueness: 2,4-Dinitrobenzyl bromide is unique due to its high reactivity and versatility in various chemical reactions. The presence of both nitro groups and a bromine atom makes it a valuable reagent in organic synthesis and research applications.
Propriétés
IUPAC Name |
1-(bromomethyl)-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBJFAWRZSOCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427320 | |
| Record name | 2,4-DINITROBENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3013-38-5 | |
| Record name | 2,4-DINITROBENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4-Dinitrobenzyl bromide facilitate the analysis of short-chain fatty acids?
A1: The research paper focuses on analyzing short-chain fatty acids (C1-C6) using paper chromatography. While the paper doesn't explicitly detail the entire reaction, this compound likely acts as a derivatizing agent. This means it reacts with the carboxylic acid group of the fatty acids to form 2,4-dinitrophenyl esters. These esters likely possess different chromatographic properties compared to the free fatty acids, allowing for better separation and identification on a paper chromatogram. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B1365444.png)
![(E)-4-[2-(Anilinocarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1365445.png)
![(E)-4-[4-(diaminomethylideneamino)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1365447.png)
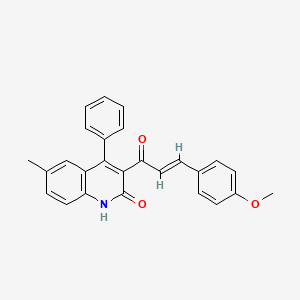
![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)
![4-Oxo-4-{2-[4-(propanylamino)benzoyl]hydrazino}-2-butenoic acid](/img/structure/B1365452.png)
![(2E)-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365453.png)
![(E)-4-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365460.png)
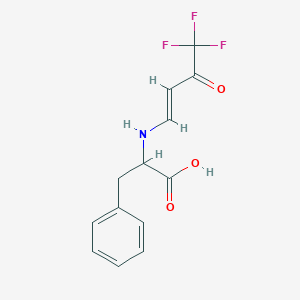
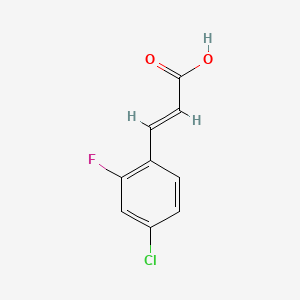
![1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B1365470.png)
![(E)-4-[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365471.png)
